cIAP1 Ligand-Linker Conjugates 11

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

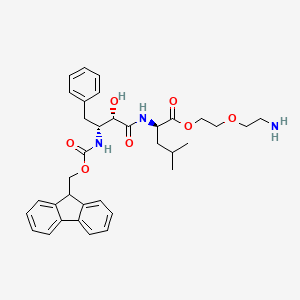

Fórmula molecular |

C35H43N3O7 |

|---|---|

Peso molecular |

617.7 g/mol |

Nombre IUPAC |

2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C35H43N3O7/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42)/t30-,31-,32+/m1/s1 |

Clave InChI |

MVFAWAOZYMMEOQ-IWWXRALLSA-N |

SMILES isomérico |

CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

SMILES canónico |

CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugate 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

cIAP1 Ligand-Linker Conjugate 11 is a critical component of the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) known as SNIPER(CRABP)-11. This heterobifunctional molecule is at the forefront of targeted protein degradation, a revolutionary strategy in drug discovery. By hijacking the ubiquitin-proteasome system, SNIPERs can selectively eliminate proteins of interest, including those previously considered "undruggable." This guide provides a detailed technical overview of the mechanism of action of cIAP1 Ligand-Linker Conjugate 11 within the context of SNIPER(CRABP)-11, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

cIAP1 Ligand-Linker Conjugate 11 itself comprises a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected to a chemical linker. When fully assembled into SNIPER(CRABP)-11, this conjugate is attached to a ligand for a target protein, in this case, all-trans retinoic acid (ATRA), which binds to the cellular retinoic acid-binding protein II (CRABP-II). The primary function of this conjugate is to bring cIAP1 into close proximity with CRABP-II, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRABP-II.

Core Mechanism of Action: The SNIPER(CRABP)-11 Pathway

The fundamental mechanism of SNIPER(CRABP)-11 revolves around the formation of a ternary complex consisting of cIAP1, SNIPER(CRABP)-11, and the target protein, CRABP-II. This induced proximity triggers the E3 ligase activity of cIAP1, leading to the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CRABP-II. This polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged CRABP-II.

A key feature of the cIAP1 ligand within SNIPER(CRABP)-11, the IAP antagonist MV1, is its higher affinity for IAPs compared to earlier-generation ligands like bestatin. This results in a more potent induction of target protein degradation.[1][2][3] Interestingly, the engagement of the cIAP1 ligand can also lead to the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can influence the overall cellular response.

One of the remarkable aspects of SNIPER(CRABP)-11 is its ability to induce the degradation of CRABP-II in various subcellular compartments.[1][4] While cIAP1 is the primary E3 ligase for the degradation of cytosolic CRABP-II, the degradation of CRABP-II localized to the nucleus, cell membrane, and mitochondria can involve other, or additional, E3 ligases.[1][4] This suggests a sophisticated interplay between the SNIPER molecule and the cellular ubiquitination machinery that is dependent on the subcellular context.

Quantitative Data Summary

The efficacy of SNIPER(CRABP)-11 in degrading its target protein, CRABP-II, has been quantified in various studies. The data below summarizes the key findings, highlighting the concentration-dependent degradation of CRABP-II.

| Compound | Target Protein | Cell Line | Concentration for Significant Degradation | E3 Ligase Recruited (Cytosolic) | Reference |

| SNIPER(CRABP)-11 | CRABP-II | HeLa | 1 µM | cIAP1 | [1][4] |

| SNIPER(CRABP)-4 (Bestatin-based) | CRABP-II | HeLa | 10 µM | cIAP1 | [1][4] |

Note: The concentrations for significant degradation are estimated from western blot data presented in the cited literature. Precise DC50 values may vary between experiments.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of cIAP1 Ligand-Linker Conjugate 11 within SNIPER(CRABP)-11.

Cell Culture and Transfection

-

Cell Lines: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For experiments involving the expression of CRABP-II fused with subcellular localization signals, cells are transiently transfected using a lipid-based transfection reagent according to the manufacturer's instructions. Plasmids encoding the fusion proteins are incubated with the transfection reagent in serum-free medium before being added to the cells.

Western Blot Analysis for Protein Degradation

-

Cell Lysis: After treatment with SNIPER(CRABP)-11 or control compounds for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CRABP-II, cIAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis of the bands is performed to quantify the extent of protein degradation.

siRNA-Mediated Gene Silencing

-

siRNA Transfection: To determine the specific E3 ligase involved in SNIPER(CRABP)-11-mediated degradation, HeLa cells are transfected with small interfering RNAs (siRNAs) targeting cIAP1, cIAP2, or XIAP, or with a non-targeting control siRNA. The transfection is performed using a suitable siRNA transfection reagent according to the manufacturer's protocol.

-

Protein Knockdown Confirmation: 48-72 hours post-transfection, the efficiency of gene silencing is confirmed by western blotting for the respective IAP proteins.

-

SNIPER Treatment and Analysis: The siRNA-transfected cells are then treated with SNIPER(CRABP)-11, and the level of CRABP-II is assessed by western blotting as described above to determine if the degradation is attenuated in the absence of the specific E3 ligase.

Conclusion

cIAP1 Ligand-Linker Conjugate 11, as a key component of SNIPER(CRABP)-11, represents a powerful tool for the targeted degradation of CRABP-II. Its mechanism of action, centered on the induced formation of a ternary complex with cIAP1 and the target protein, has been elucidated through rigorous experimental approaches. The use of a high-affinity IAP antagonist, MV1, in its design contributes to its enhanced potency. The findings that its efficacy extends to various subcellular compartments and can involve different E3 ligases open up new avenues for research and the development of next-generation protein degraders. This technical guide provides a comprehensive foundation for understanding and further investigating the intricate mechanism of this promising therapeutic modality.

References

The Dawn of a New Modality: A Technical Guide to the Discovery and Development of cIAP1-Based Degraders

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." Among the diverse strategies, the recruitment of the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) has paved the way for a unique class of degraders with significant therapeutic promise. This in-depth technical guide provides a comprehensive overview of the discovery, development, and characterization of cIAP1-based degraders, intended for researchers, scientists, and drug development professionals.

Introduction: Hijacking the Ubiquitin-Proteasome System with cIAP1

Targeted protein degradation leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is often achieved through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

cIAP1, a member of the Inhibitor of Apoptosis Protein (IAP) family, functions as an E3 ubiquitin ligase and plays a crucial role in cell death and immune signaling pathways.[2] Its recruitment for targeted protein degradation has given rise to a class of molecules often referred to as "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs).[1][3] The development of SNIPERs has expanded the arsenal (B13267) of E3 ligases available for PROTAC technology, offering alternative strategies for targeting a wide range of proteins implicated in various diseases.[3]

The Genesis of cIAP1-Based Degraders: A Historical Perspective

The journey of cIAP1-based degraders began with the exploration of small molecules that could modulate IAP function. A significant milestone was the utilization of bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, and its derivatives.[4][5]

-

Early 2000s: Researchers discover that certain small molecules can induce the auto-ubiquitination and degradation of cIAP1.

-

2008: The concept of using a hybrid molecule to induce the degradation of a target protein by recruiting cIAP1 is demonstrated. A compound linking a bestatin analog to a retinoic acid receptor (RAR) ligand successfully degrades the RAR protein.

-

2010: The term SNIPER is coined, and the approach is further validated with the development of methyl bestatin-ligand hybrid molecules for the degradation of cellular retinoic acid-binding proteins (CRABPs).[5]

-

Post-2010: The development of more potent and specific IAP ligands, such as LCL161 and its derivatives, significantly improves the efficiency and potency of cIAP1-based degraders.[6][7][8] This leads to the creation of a wide array of SNIPERs targeting various proteins of therapeutic interest.[3][6]

Mechanism of Action: Orchestrating Protein Degradation

The fundamental mechanism of cIAP1-based degraders involves the formation of a ternary complex between the target protein, the degrader molecule, and cIAP1. This proximity induces the E3 ligase activity of cIAP1, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

A key feature of cIAP1-based degraders is their ability to induce degradation through the formation of branched ubiquitin chains.[9] This is in contrast to some other E3 ligases that primarily utilize linear ubiquitin chains. The assembly of these complex ubiquitin architectures is thought to enhance the recruitment of the proteasome and facilitate efficient degradation of the target protein.[9]

Key Signaling Pathways Involving cIAP1

cIAP1 is a critical regulator of several signaling pathways, most notably the NF-κB and apoptosis pathways, often initiated by tumor necrosis factor-alpha (TNFα). Understanding these pathways is crucial for predicting the broader biological effects of cIAP1-based degraders.

NF-κB Signaling Pathway

cIAP1 plays a dual role in regulating NF-κB signaling. It is required for the activation of the canonical NF-κB pathway in response to TNFα by mediating the ubiquitination of RIP1.[2][10] Conversely, cIAP1 acts as a negative regulator of the non-canonical NF-κB pathway by promoting the degradation of NIK.[11]

Apoptosis Pathway

cIAP1 can inhibit apoptosis by ubiquitinating and targeting pro-apoptotic proteins for degradation. The degradation of cIAP1, either by Smac mimetics or as a consequence of SNIPER activity, can sensitize cells to apoptosis.[7]

Quantitative Data for cIAP1-Based Degraders

The efficacy of cIAP1-based degraders is typically characterized by several key parameters:

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

IC50: The concentration of the degrader that inhibits a specific biological function by 50% (e.g., cell viability).

The following table summarizes publicly available data for representative cIAP1-based degraders.

| Degrader (SNIPER) | Target Protein | cIAP1 Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| SNIPER(BRD)-7 | BRD4 | LCL161 derivative | HeLa | ~100 | >90 | - |

| SNIPER(BRD)-8 | BRD4 | LCL161 derivative | HeLa | ~100 | >90 | - |

| SNIPER-2 | BCL-XL | IAP antagonist 1 | MyLa 1929 | <1000 | ~70 | ~1000 |

| SNIPER-8a | BCL-XL | IAP antagonist 1 | MyLa 1929 | ~100 | >80 | ~100 |

| SNIPER-3 | BCR-ABL | Bestatin | K562 | ~30,000 | - | - |

| SNIPER-5 | BCR-ABL | LCL161 derivative | K562 | ~100 | >80 | - |

| SNIPER-19 | CDK4/6 | IAP ligand | MM.1S | <100 | >77 | - |

| SNIPER-20 | CDK4/6 | IAP ligand | MM.1S | <100 | >77 | - |

Note: The presented values are approximate and compiled from various sources.[6][12] Experimental conditions can significantly influence these values.

Experimental Protocols for Characterization

The development of cIAP1-based degraders relies on a suite of robust experimental assays to characterize their activity and mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of cIAP1-based degraders.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the cIAP1-based degrader to induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human cIAP1

-

Recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

cIAP1-based degrader

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Antibodies against the POI and ubiquitin

Protocol:

-

Set up the ubiquitination reaction by combining E1, E2, cIAP1, POI, ubiquitin, and ATP in the reaction buffer.

-

Add the cIAP1-based degrader at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the POI to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of the target protein in cells.[14]

Materials:

-

Cell line expressing the target protein

-

cIAP1-based degrader

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the cIAP1-based degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Block the membrane and incubate with the primary antibody against the POI.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal loading.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[14]

Cell Viability Assay

These assays are used to assess the cytotoxic effects of the cIAP1-based degraders on cancer cells.

Common Methods:

-

CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

Cell Counting Kit-8 (CCK-8) Colorimetric Assay: Uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is proportional to the number of living cells.[15]

General Protocol:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of the cIAP1-based degrader.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the assay reagent (CTG or CCK-8) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence (for CTG) or absorbance (for CCK-8) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[15]

Future Directions and Conclusion

The discovery and development of cIAP1-based degraders have opened up new avenues for therapeutic intervention. The ability to induce the degradation of oncoproteins and other disease-driving proteins offers a distinct advantage over traditional inhibition, including the potential to overcome drug resistance and target scaffolding proteins.

Future research in this area will likely focus on:

-

Expanding the repertoire of cIAP1 ligands: The discovery of novel, more potent, and selective cIAP1 ligands will be crucial for developing next-generation degraders.

-

Optimizing linker design: The length and composition of the linker play a critical role in the formation of a productive ternary complex and can significantly impact degradation efficiency.

-

Exploring new therapeutic areas: While oncology has been a primary focus, the application of cIAP1-based degraders in other disease areas, such as neurodegenerative and inflammatory disorders, holds great promise.

-

Understanding and overcoming resistance mechanisms: As with any therapeutic modality, the potential for resistance to cIAP1-based degraders needs to be investigated to develop strategies to mitigate it.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to cIAP1-Targeted Protein Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies underlying the targeted degradation of proteins mediated by the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1). It covers the fundamental mechanisms, the design of targeted degradation molecules, and the key experimental protocols for their evaluation.

Introduction: cIAP1 in Cellular Signaling

Cellular inhibitor of apoptosis protein 1 (cIAP1), and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) protein family.[1] These proteins are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains, which mediate protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[1][2] Contrary to their name, the primary role of cIAPs is not the direct inhibition of caspases, but rather the regulation of cell signaling pathways, particularly the NF-κB pathway, through their E3 ligase function.[3][4]

cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[3][5]

-

Canonical NF-κB Activation: Upon stimulation by factors like TNFα, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIP1 (Receptor-Interacting Protein 1).[5][6] This ubiquitination creates a scaffold to recruit further signaling complexes, leading to the activation of the IKK complex and subsequent pro-survival signaling.[5]

-

Non-Canonical NF-κB Repression: In resting cells, cIAP1 forms a complex with TRAF2 and TRAF3 to mediate the ubiquitination and proteasomal degradation of NIK (NF-κB-inducing kinase), keeping the non-canonical pathway inactive.[3][7]

Given their role in promoting cell survival and their frequent overexpression in various cancers, cIAPs have become attractive targets for therapeutic intervention.[4][8]

Mechanism of cIAP1-Targeted Protein Degradation

Targeted protein degradation leverages the cell's own machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins.[9] This process involves a cascade of enzymes (E1, E2, and E3) that tag a substrate protein with ubiquitin, marking it for destruction by the 26S proteasome.[9] cIAP1-targeted degradation primarily occurs through two distinct strategies: inducing cIAP1 auto-degradation and hijacking cIAP1 to degrade other proteins of interest (POIs).

Inducing cIAP1 Auto-Degradation

Small molecules known as SMAC mimetics (e.g., LCL161, Birinapant) are designed to mimic the endogenous IAP antagonist SMAC/DIABLO.[4][10] They bind to the BIR domains of cIAP1, which relieves an auto-inhibitory conformation.[11][12] This conformational change promotes the dimerization of the cIAP1 RING domain, a step essential for its E3 ligase activity.[11] The activated cIAP1 then catalyzes its own polyubiquitination (autoubiquitination), leading to its rapid degradation by the proteasome.[4][11] This depletion of cIAP1 can sensitize cancer cells to apoptosis.[4][13]

Hijacking cIAP1 to Degrade Neo-substrates

A more recent and powerful strategy involves using heterobifunctional molecules, often called PROTACs (Proteolysis-Targeting Chimeras) or SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), to induce the degradation of specific POIs.[14][15] These molecules consist of three parts:

-

A ligand that binds to cIAP1.

-

A ligand that binds to the target protein (POI).

-

A chemical linker connecting the two ligands.

This chimeric molecule acts as a molecular bridge, forcing the proximity of cIAP1 and the POI to form a ternary complex.[16][17] Within this complex, cIAP1 functions as the E3 ligase, catalyzing the polyubiquitination of the POI. The ubiquitin-tagged POI is then recognized and degraded by the proteasome.[14] This process is catalytic, as a single degrader molecule can induce the destruction of multiple target protein molecules.[18]

Design of cIAP1-Based Degraders

The efficacy of a cIAP1-based degrader depends on the careful selection of its components.

-

cIAP1 Ligands: Early cIAP1-based degraders used ligands derived from bestatin (B1682670) and actinonin (B1664364) .[19] Methyl bestatin (MeBS), for example, was shown to activate cIAP1's E3 ligase activity and promote its autoubiquitination.[16][20] More recently, high-affinity IAP ligands, developed as SMAC mimetics (e.g., derivatives of LCL161, MV1), have been incorporated into degrader designs to improve efficiency.[15]

-

Target Ligands: A high-affinity ligand for the POI is required to ensure selective recruitment.

-

Linker: The length and composition of the linker are critical for optimal ternary complex formation and subsequent ubiquitination. The linker must be optimized to allow the correct orientation of the E3 ligase active site relative to the lysine (B10760008) residues on the target protein's surface.

Quantitative Data Summary

The evaluation of cIAP1-targeting compounds involves quantifying their potency and efficacy. Key parameters include IC50 for inhibitors and DC50/Dmax for degraders.[18][21]

Table 1: Potency of cIAP1 Modulators This table summarizes the inhibitory concentration (IC50) for compounds that directly affect cIAP1's E3 ligase activity.

| Compound | Assay Type | Target | IC50 | Reference |

| D19 | cIAP1 Autoubiquitination | cIAP1 E3 Ligase Activity | 14.1 µM | [22][23] |

Table 2: Parameters for Characterizing Protein Degraders This table defines the key metrics used to quantify the effectiveness of a targeted protein degrader.

| Parameter | Definition | Significance |

| DC50 | The concentration of a degrader required to achieve 50% degradation of the target protein at a specific time point. | Measures the potency of the degrader. A lower DC50 indicates higher potency.[18] |

| Dmax | The maximum percentage of protein degradation achievable with a given degrader, regardless of concentration. | Measures the efficacy of the degrader. A higher Dmax indicates more complete degradation.[18] |

| Degradation Rate (k_deg) | The rate at which the target protein is degraded, often measured in a time-course experiment. | Provides kinetic information about the degrader's speed of action.[21] |

Key Experimental Protocols

A robust evaluation of cIAP1-based degraders requires a combination of biochemical and cell-based assays.

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the most common method to visualize and quantify the reduction in target protein levels.[24]

-

Cell Treatment: Seed cells in appropriate culture plates. Treat with a range of degrader concentrations for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize lysate concentrations with lysis buffer and Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[25] Perform densitometry analysis to quantify band intensity, normalizing the target protein signal to the loading control.[25]

Protocol 2: Determination of DC50 and Dmax

This protocol uses the data from Western blotting to calculate key degradation parameters.[25][26]

-

Experiment Setup: Perform a Western blot as described in Protocol 1, using a wide, serial dilution of the degrader (e.g., 1 nM to 10 µM) at a fixed, optimal time point (determined from a preliminary time-course experiment).

-

Data Quantification: Perform densitometry for each concentration.

-

Calculation:

-

For each lane, normalize the target protein band intensity to its corresponding loading control.

-

Calculate the percentage of remaining protein for each concentration relative to the vehicle control (which is set to 100%).

-

-

Data Plotting and Analysis:

-

Plot the percentage of remaining protein (Y-axis) against the log of the degrader concentration (X-axis).

-

Fit the data to a non-linear regression curve (variable slope, four parameters) using software like GraphPad Prism.

-

The DC50 is the concentration at which the curve passes through 50%.

-

The Dmax is the bottom plateau of the curve, representing the maximal degradation achieved.[18][27]

-

Protocol 3: In Vitro Ubiquitination Assay

This biochemical assay confirms that a degrader can induce cIAP1-mediated ubiquitination of a target protein.

-

Reaction Components: In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer:

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by Western blotting, using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight, polyubiquitinated species.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the degrader-dependent interaction between cIAP1 and the target protein.[22]

-

Cell Treatment: Treat cells with the degrader or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against the target protein (or cIAP1) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the starting lysate (input) and the eluted immunoprecipitate by Western blotting. Probe one membrane for cIAP1 and another for the target protein. A stronger band for cIAP1 in the target protein IP from degrader-treated cells compared to the control indicates the formation of a ternary complex.

References

- 1. pnas.org [pnas.org]

- 2. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Small-molecule degron mimetics for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 19. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]

- 25. benchchem.com [benchchem.com]

- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Proximity: A Technical Guide to the Linker's Function in cIAP1 PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is a critical and often underappreciated component that dictates the efficacy, selectivity, and physicochemical properties of the resulting degrader. This technical guide provides an in-depth exploration of the multifaceted role of the linker in the context of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase of significant interest in oncology and immunology.

The Central Role of the Linker in PROTAC Function

The linker in a cIAP1 PROTAC is far from a passive spacer. It plays a dynamic and crucial role in orchestrating the formation of a productive ternary complex between the POI and cIAP1, which is the prerequisite for subsequent polyubiquitination and proteasomal degradation of the target protein. The key functions of the linker can be categorized as follows:

-

Dictating Ternary Complex Geometry and Stability: The length, composition, and attachment points of the linker determine the spatial orientation of the POI and cIAP1 within the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and cIAP1, leading to a stable and productive ternary complex. Conversely, a suboptimal linker can lead to steric clashes or an unfavorable orientation, hindering ubiquitination.

-

Influencing Physicochemical Properties: The linker significantly impacts the overall physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker and a more hydrophobic alkyl linker, for instance, can dramatically alter a PROTAC's ability to cross the cell membrane and reach its intracellular target.

-

Modulating Selectivity: Subtle changes in linker composition and length can influence the degradation selectivity of a PROTAC. This can be exploited to achieve selective degradation of a specific member of a protein family or to avoid off-target effects.

Quantitative Analysis of Linker Properties

While extensive quantitative structure-activity relationship (SAR) data for cIAP1-recruiting PROTACs is not as widely published as for those targeting other E3 ligases like VHL and CRBN, the general principles of linker optimization hold true. The following tables summarize representative data from studies on PROTACs targeting other E3 ligases, illustrating the profound impact of linker length and composition on degradation efficacy. These principles are directly applicable to the design and optimization of cIAP1 PROTACs.

Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data for VHL-recruiting PROTACs)

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | PEG | 3 | 55 | 85 | [1] |

| BRD4 | PEG | 4 | 20 | 95 | [1] |

| BRD4 | PEG | 5 | 15 | >98 | [1] |

| BRD4 | PEG | 6 | 30 | 92 | [1] |

| ERα | Alkyl | 9 | >1000 | <20 | [2] |

| ERα | Alkyl | 12 | ~500 | ~40 | [2] |

| ERα | Alkyl | 16 | ~100 | >80 | [2] |

| ERα | Alkyl | 19 | ~250 | ~60 | [2] |

| ERα | Alkyl | 21 | ~500 | ~40 | [2] |

Table 2: Comparison of PEG vs. Alkyl Linkers in PROTACs (Representative Data)

| Target Protein | E3 Ligase | Linker Type | Linker Length | DC50 | Dmax | Key Observation |

| Generic | VHL/CRBN | PEG | Variable | Generally lower | Often higher | PEG linkers can improve solubility and ternary complex formation. |

| Generic | VHL/CRBN | Alkyl | Variable | Can be potent | Variable | Alkyl linkers can enhance cell permeability due to increased lipophilicity. |

Key Signaling Pathway Involving cIAP1

cIAP1 is a key regulator of multiple signaling pathways, most notably the NF-κB pathway, which plays a central role in inflammation, immunity, and cell survival. By inducing the degradation of specific proteins within these pathways, cIAP1-recruiting PROTACs can modulate cellular responses.

Caption: cIAP1 signaling pathway and PROTAC-mediated degradation.

Experimental Workflow for cIAP1 PROTAC Characterization

A systematic workflow is essential for the comprehensive evaluation of newly synthesized cIAP1 PROTACs. This workflow typically involves a series of in vitro and cellular assays to assess binding, degradation, and functional consequences.

Caption: Experimental workflow for cIAP1 PROTAC characterization.

Detailed Methodologies for Key Experiments

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the POI in cells treated with a cIAP1 PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values can be calculated.[3]

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To confirm that the PROTAC-induced degradation of the POI is mediated by ubiquitination.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

-

Immunoprecipitation (IP):

-

Incubate the cell lysates with an antibody against the POI overnight at 4°C to form antibody-antigen complexes.

-

Add Protein A/G agarose (B213101) beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described above, using a primary antibody against ubiquitin to detect the polyubiquitinated POI. A smear or ladder of high molecular weight bands indicates ubiquitination.[4]

-

Fluorescence Polarization (FP) for Binding Affinity

Objective: To measure the binding affinity (Kd) of the PROTAC to both the POI and cIAP1 individually (binary binding) and to assess the formation of the ternary complex.

Protocol for Binary Binding:

-

Reagent Preparation: Prepare a fluorescently labeled tracer (a ligand for either the POI or cIAP1 with a known affinity) and purified recombinant POI and cIAP1 proteins.

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the corresponding protein. Then, add a serial dilution of the PROTAC.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.

-

Data Analysis: The binding of the PROTAC will displace the fluorescent tracer, leading to a decrease in polarization. The data can be fitted to a competition binding equation to determine the IC50, which can then be converted to a Ki (a measure of binding affinity).

Protocol for Ternary Complex Formation:

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer, one of the proteins (e.g., cIAP1), and a saturating concentration of the PROTAC. Then, titrate in the second protein (the POI).

-

Measurement and Analysis: An increase in fluorescence polarization upon addition of the second protein indicates the formation of a stable ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Objective: To obtain real-time kinetic data (association and dissociation rates) and determine the binding affinity of the PROTAC for the POI and cIAP1, as well as to characterize the ternary complex formation.

Protocol:

-

Chip Preparation: Immobilize either the purified POI or cIAP1 onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the chip surface and measure the change in the refractive index, which is proportional to the mass bound to the surface.

-

After the association phase, flow buffer over the chip to measure the dissociation of the PROTAC.

-

-

Ternary Complex Analysis:

-

To study the formation of the ternary complex, first inject the PROTAC to form the binary complex on the chip surface.

-

Then, inject a series of concentrations of the second protein (the one not immobilized on the chip) to measure the formation of the ternary complex.

-

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To obtain a complete thermodynamic profile of the binding interactions, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

-

Sample Preparation: Prepare highly purified and buffer-matched solutions of the PROTAC and the protein (either POI or cIAP1).

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.

-

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

Conclusion

The linker is a critical design element in the development of effective cIAP1-recruiting PROTACs. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the degrader. A systematic approach to linker optimization, guided by a comprehensive experimental workflow that includes biophysical, cellular, and functional assays, is essential for the successful development of potent and selective cIAP1-based therapeutics. While quantitative SAR data for cIAP1 PROTACs is still emerging, the principles and methodologies outlined in this guide provide a robust framework for researchers in this exciting and rapidly advancing field.

References

A Technical Guide to cIAP1 Ligand-Linker Conjugate 11 for Targeted Protein Degradation

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). This guide provides a detailed technical overview of cIAP1 Ligand-Linker Conjugate 11 , a crucial chemical tool for the development of PROTACs that recruit the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase. These specialized IAP-based PROTACs are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3][4][5] We will explore the core mechanism of action, the unique ubiquitination signature induced by cIAP1, key quantitative metrics, and detailed experimental protocols for researchers in the field.

The PROTAC Mechanism Featuring cIAP1

A PROTAC synthesized using cIAP1 Ligand-Linker Conjugate 11 is a bifunctional molecule. One end binds to a specific Protein of Interest (POI), while the other end, derived from the conjugate's IAP ligand, recruits the cIAP1 E3 ubiquitin ligase.[1][6][7] This proximity induces the formation of a ternary complex (POI-PROTAC-cIAP1), which is the critical first step in the degradation cascade.[3]

Once the complex is formed, cIAP1 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The successive addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain that acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively removing it from the cell. The PROTAC molecule is then released to mediate another cycle of degradation. A notable feature of cIAP1-recruiting PROTACs is their ability to induce the autoubiquitination and subsequent degradation of cIAP1 itself, which can be a valuable therapeutic effect in cancers where cIAP1 is overexpressed.[3][6]

The Branched Ubiquitin Architecture of cIAP1 Degraders

Recent studies have revealed that the "ubiquitin code" employed by cIAP1-based degraders is more complex than the canonical K48-linked chains typically associated with proteasomal degradation. The efficacy of these degraders is highly dependent on the K63-specific E2 enzyme, UBE2N.[8] This enzyme initiates the process by creating K63-linked ubiquitin chains on the substrate. These initial chains then serve as a scaffold for the assembly of highly complex and branched ubiquitin architectures, including K48/K63 and K11/K48 branched chains.[8][9][10] This dense and branched ubiquitin signal is a potent recruiter of downstream effector proteins like p97/VCP and ultimately the proteasome, leading to efficient substrate degradation.[8] This distinct mechanism highlights the unique biology that can be harnessed by engaging cIAP1.

Quantitative Data Presentation

The evaluation of a PROTAC's efficacy relies on several key quantitative metrics. While specific data for PROTACs derived directly from cIAP1 Ligand-Linker Conjugate 11 is not available in the public literature reviewed, the following table outlines the standard parameters used to characterize such molecules.

| Parameter | Description | Typical Units | Example Data |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM | Data not available in searched literature |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | % | Data not available in searched literature |

| Binding Affinity (Kᴅ) | The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the POI and to the E3 ligase (cIAP1). | nM or µM | Data not available in searched literature |

| Ternary Complex Kᴅ | The dissociation constant for the fully formed POI-PROTAC-cIAP1 complex. | nM or µM | Data not available in searched literature |

| Degradation Rate (kdeg) | The rate constant for the degradation of the target protein. | h⁻¹ | Data not available in searched literature |

| Cell Viability (IC₅₀) | The concentration of the PROTAC that inhibits cell growth or viability by 50%. | µM | Data not available in searched literature |

Key Experimental Protocols and Workflow

Validating the activity of a novel cIAP1-recruiting PROTAC involves a series of well-defined experiments to confirm target engagement, ubiquitination, and degradation.

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC can induce cIAP1-mediated ubiquitination of the POI.

-

Objective: To reconstitute the ubiquitination of a target protein in a cell-free system.

-

Reagents:

-

Recombinant E1 Activating Enzyme

-

Recombinant E2 Conjugating Enzyme (e.g., UbcH5b, UBE2N)[11]

-

Recombinant cIAP1 E3 Ligase

-

Recombinant Protein of Interest (POI)

-

Recombinant Ubiquitin (and mutants, e.g., K48-only, K63-only)

-

PROTAC molecule

-

ATP

-

Ubiquitination Reaction Buffer

-

-

Protocol:

-

Combine E1, E2, cIAP1, POI, Ubiquitin, and the PROTAC in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products via Western Blot using an antibody against the POI. A high-molecular-weight smear or laddering pattern indicates successful poly-ubiquitination.

-

Cellular Protein Degradation Assay (Western Blot)

This is the foundational experiment to quantify the PROTAC's ability to degrade the target protein in a cellular context.

-

Objective: To measure the reduction in POI levels following PROTAC treatment.

-

Protocol:

-

Plate cells (e.g., MCF7, HCT116) at an appropriate density and allow them to adhere overnight.[9]

-

Treat the cells with a serial dilution of the PROTAC for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration in the lysates using a BCA assay.

-

Normalize protein amounts and resolve the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescence substrate.

-

Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This experiment provides evidence for the formation of the crucial POI-PROTAC-cIAP1 ternary complex.

-

Objective: To demonstrate the physical interaction between the POI and cIAP1 in the presence of the PROTAC.

-

Protocol:

-

Treat cells with the PROTAC at an effective concentration for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.

-

Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against the POI (or cIAP1) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binders.

-

Elute the bound proteins from the beads using SDS-PAGE loading buffer.

-

Analyze the eluate by Western Blot, probing for the presence of cIAP1 (if the POI was immunoprecipitated) or the POI (if cIAP1 was immunoprecipitated). An increase in the co-precipitated protein in the PROTAC-treated sample confirms complex formation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cIAP1 Ligand-Linker Conjugates 11 Hydrochloride - CAS:1239866-59-1 - KKL Med Inc. [kklmed.com]

- 5. researchgate.net [researchgate.net]

- 6. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 7. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Cellular Consequences of cIAP1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that functions as a critical node in the regulation of cellular signaling pathways governing inflammation, immunity, and cell survival. Its degradation, often therapeutically induced by SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, triggers a cascade of events that profoundly impact cell fate. This technical guide provides an in-depth exploration of the core cellular pathways affected by cIAP1 degradation, with a focus on the Nuclear Factor-kappa B (NF-κB), apoptosis, and necroptosis signaling cascades. We present a synthesis of current research, including quantitative data, detailed experimental methodologies, and visual representations of the intricate molecular interactions, to serve as a comprehensive resource for researchers and drug development professionals in the field of targeted cancer therapy and inflammatory diseases.

Introduction to cIAP1

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a member of the Inhibitor of Apoptosis (IAP) family of proteins. Characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, IAPs were initially identified for their ability to inhibit apoptosis. However, it is now understood that their functions are much broader, with cIAP1 playing a crucial role as an E3 ubiquitin ligase in various signaling pathways. cIAP1, in conjunction with its close homolog cIAP2, regulates the inflammatory and immune responses primarily through the modulation of NF-κB signaling.[1][2]

The E3 ligase activity of cIAP1 is central to its function, mediating the attachment of ubiquitin chains to target proteins, thereby altering their activity, localization, or stability. A key mechanism of cIAP1 regulation is through its own degradation, which can be induced by endogenous proteins like SMAC/Diablo or by synthetic SMAC mimetics.[3] The degradation of cIAP1 unleashes a series of signaling events that can determine whether a cell survives, undergoes programmed cell death (apoptosis), or a form of programmed necrosis (necroptosis).

Core Cellular Pathways Modulated by cIAP1 Degradation

The degradation of cIAP1 instigates a profound rewiring of cellular signaling networks. The most well-characterized of these are the NF-κB, apoptosis, and necroptosis pathways.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating inflammatory responses, cell survival, and proliferation. cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB pathways.

2.1.1. Non-Canonical NF-κB Pathway Activation

In resting cells, cIAP1, as part of a complex with TRAF2 and TRAF3, mediates the continuous ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK).[2] This keeps the non-canonical NF-κB pathway inactive. Upon degradation of cIAP1, often triggered by SMAC mimetics, NIK is stabilized.[4] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus in a complex with RelB to activate the transcription of target genes.[5]

2.1.2. Modulation of Canonical NF-κB Pathway

In the context of Tumor Necrosis Factor (TNF) signaling, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] This ubiquitination event serves as a scaffold to recruit downstream signaling components, including the IKK complex, leading to the activation of the canonical NF-κB pathway and the promotion of cell survival. Degradation of cIAP1 can therefore dampen this pro-survival signaling in response to TNF.

The Apoptosis Pathway

Apoptosis is a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. cIAP1 degradation significantly sensitizes cells to apoptosis, particularly in the context of death receptor signaling.

Upon treatment with agents like TNFα, in the absence of cIAP1, RIPK1 is not efficiently ubiquitinated. This de-ubiquitinated RIPK1 can then dissociate from Complex I and form a cytosolic death-inducing complex, known as Complex II or the "ripoptosome," which includes FADD (Fas-Associated Death Domain) and pro-caspase-8.[6] This complex facilitates the auto-catalytic cleavage and activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis. SMAC mimetics, by inducing cIAP1 degradation, promote the formation of this apoptotic complex.[7]

The Necroptosis Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is blocked. The degradation of cIAP1 can also steer the cell towards this lytic and pro-inflammatory mode of cell death.

When caspase-8 is inhibited or absent, and cIAP1 is degraded, the de-ubiquitinated RIPK1 can interact with another serine/threonine kinase, RIPK3, to form a complex called the necrosome.[8][9] Within the necrosome, RIPK1 and RIPK3 phosphorylate and activate each other. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[10]

Quantitative Data on the Effects of cIAP1 Degradation

The following tables summarize quantitative data from various studies investigating the impact of cIAP1 degradation on cellular processes.

Table 1: In Vitro Cytotoxicity of SMAC Mimetics in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| SM-164 | MDA-MB-231 | Cell Viability | ~10 | [9] |

| SM-122 | MDA-MB-231 | Cell Viability | ~1000 | [9] |

| Compound 5 | MDA-MB-231 | Cell Growth Inhibition | 46 | [11] |

| Compound 6 | MDA-MB-231 | Cell Growth Inhibition | 17 | [11] |

| AT-101 | NCI-H522 | Cell Proliferation | 7000 | [12] |

| Lead 1 | MDA-MB-231 | Proliferation | ~100 | [13] |

| Lead 2 | MDA-MB-231 | Proliferation | ~100 | [13] |

Table 2: Effect of cIAP1 Knockdown on Cell Viability and Apoptosis

| Cell Line | Treatment | % Viability | % Apoptosis | Reference |

| PC-3 | si-cIAP1 + TRAIL | ~80% | ~15% | [14] |

| PC-3 | si-cIAP1/XIAP + TRAIL | ~75% | ~20% | [14] |

| PC-3 | si-cIAP1/cIAP2/XIAP + TRAIL | ~70% | ~25% | [14] |

Table 3: Quantification of Protein Level Changes Upon cIAP1 Degradation

| Cell Line | Treatment | Protein | Fold Change / % of Control | Method | Reference |

| C2C12 | si-cIAP1 + TNFα | IκBα | No degradation | Western Blot | [1] |

| C2C12 | Control + TNFα | IκBα | Degradation | Western Blot | [1] |

| RIP1-/- MEFs | TNFα | p52/p100 | Increased | Western Blot | [15] |

| WT MEFs | TNFα | p52/p100 | No change | Western Blot | [15] |

| A375 | Birinapant (1 µg/mL, 3h) | cIAP1 | ~20% of control | Western Blot | [16] |

| A375 | LCL161 (1 µg/mL, 3h) | cIAP1 | ~40% of control | Western Blot | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for cIAP1 and NF-κB Pathway Proteins

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cIAP1, anti-p100/p52, anti-IκBα, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of the test compound (e.g., SMAC mimetic) for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Caspase-3 Activity Assay (Fluorometric)

Protocol:

-

Cell Lysis:

-

Lyse treated and untreated cells in a chilled lysis buffer provided with the assay kit.

-

Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.

-

-

Assay Reaction:

-

Add 50 µL of the cell lysate to a 96-well black plate.

-

Add 50 µL of 2X reaction buffer containing DTT to each well.

-

Add 5 µL of DEVD-AFC substrate (caspase-3 substrate) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Calculate the fold increase in caspase-3 activity compared to the untreated control.

-

Immunoprecipitation for RIPK1 Ubiquitination

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with TNFα and/or SMAC mimetics for the indicated times.

-

Lyse cells in a modified RIPA buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against ubiquitin (e.g., K63-specific ubiquitin antibody) and RIPK1.

-

Conclusion

The degradation of cIAP1 represents a critical cellular event that tips the balance between cell survival and death. By disrupting the homeostatic regulation of the NF-κB pathway and promoting the assembly of pro-apoptotic or pro-necroptotic protein complexes, the targeted degradation of cIAP1 has emerged as a promising therapeutic strategy, particularly in oncology. This guide has provided a comprehensive overview of the key cellular pathways impacted by cIAP1 degradation, supported by quantitative data and detailed experimental protocols. A thorough understanding of these intricate signaling networks is paramount for the rational design and development of novel therapeutics that effectively harness the cell's own death machinery to combat disease. The continued exploration of the downstream consequences of cIAP1 degradation will undoubtedly unveil new therapeutic opportunities and deepen our understanding of fundamental cellular processes.

References

- 1. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two distinct signalling cascades target the NF-κB regulatory factor c-IAP1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The balance between NF-κB p100 and p52 regulates T cell costimulation-dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The SMAC mimetic AT-101 exhibits anti-tumor and anti-metastasis activity in lung adenocarcinoma cells by the IAPs/ caspase-dependent apoptosis and p65-NFƙB cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. astx.com [astx.com]

- 14. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mpbio.com [mpbio.com]

An In-depth Technical Guide to cIAP1's Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the IAP family, is a pivotal regulator of cell signaling, primarily through its E3 ubiquitin ligase activity.[1][2][3] This guide provides a comprehensive overview of cIAP1's multifaceted role in critical signal transduction pathways, including NF-κB activation, apoptosis, and necroptosis. We delve into the molecular mechanisms of cIAP1-mediated ubiquitination, its key interacting partners, and the functional consequences of these interactions. Furthermore, this document presents quantitative data on cIAP1's biochemical activities and detailed protocols for essential experiments, offering a valuable resource for researchers in the field.

Introduction to cIAP1

cIAP1 is a multi-domain protein characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) finger domain.[1] The RING domain confers E3 ubiquitin ligase activity, which is central to cIAP1's function in regulating signaling pathways.[1][2][3] cIAP1, along with its close homolog cIAP2, plays a crucial, often redundant, role in cell survival and inflammation.[4][5][6]

cIAP1 in NF-κB Signaling

cIAP1 is a key regulator of both the canonical and non-canonical NF-κB pathways.[2][3][7]

Canonical NF-κB Pathway

Upon stimulation of receptors like TNFR1, cIAP1 is recruited to the receptor signaling complex via its interaction with TNF Receptor-Associated Factor 2 (TRAF2).[8][9][10][11] Within this complex, cIAP1 mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[7][12] This ubiquitination event serves as a scaffold to recruit downstream signaling components, leading to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway.[5][6][7]

Non-Canonical NF-κB Pathway

In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the proteasomal degradation of NF-κB Inducing Kinase (NIK).[2][3][7][13] This keeps the non-canonical NF-κB pathway inactive. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the auto-ubiquitination and degradation of cIAP1 and TRAF2/3.[2][3][13] This allows NIK to accumulate, activate IKKα, and trigger the non-canonical NF-κB pathway.[2][3][13]

cIAP1 in Cell Death Regulation

cIAP1 plays a complex role in regulating both apoptosis and necroptosis.

Apoptosis

While not a direct caspase inhibitor like XIAP, cIAP1 can bind to and ubiquitinate processed caspase-3 and -7, targeting them for proteasomal degradation.[14][15][16] This function contributes to the suppression of apoptosis. The interaction with caspase-7 is mediated by an N-terminal IAP-binding motif (IBM) exposed after processing.[14]

Necroptosis

cIAP1 is a critical negative regulator of necroptosis.[12][17] By ubiquitinating RIPK1, cIAP1 prevents the formation of the necrosome, a complex of RIPK1 and RIPK3 that initiates necroptotic cell death.[12][18] Depletion or inhibition of cIAP1 sensitizes cells to TNF-α-induced necroptosis.[12][17][18]

References

- 1. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. zora.uzh.ch [zora.uzh.ch]